Cyclohexanol-OD
Description
Significance of Deuteration in Molecular Studies and Isotopic Labeling
Deuteration offers a unique window into the intricate dance of atoms during chemical transformations. chemicalbook.comnist.gov The increased mass of deuterium (B1214612) compared to protium (B1232500) (the most common hydrogen isotope) leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in vibrational energy is the origin of the kinetic isotope effect (KIE), a phenomenon where a reaction involving the breaking of a C-H bond proceeds at a different rate than the same reaction with a C-D bond. princeton.eduwikipedia.org By measuring the KIE, chemists can gain profound insights into the rate-determining step of a reaction mechanism. epfl.chrsc.org
Furthermore, the distinct mass of deuterium makes it an excellent tracer in mass spectrometry, allowing researchers to follow the path of a labeled molecule through complex biological or chemical systems. nih.govnih.govbritannica.com In nuclear magnetic resonance (NMR) spectroscopy, the substitution of a proton with a deuteron (B1233211) results in the disappearance of the corresponding signal in the ¹H NMR spectrum, simplifying complex spectra and aiding in structure elucidation. libretexts.orgstackexchange.com Deuterated solvents are also widely used in NMR to avoid interference from solvent protons. rsc.org
Academic Context and Historical Development of Cyclohexanol (B46403) and its Deuterated Analogues Research
Cyclohexanol, a versatile secondary alcohol, has long been a subject of academic and industrial interest due to its role as a key precursor in the production of nylon-6,6 and as a solvent. ugm.ac.idchemicalbook.comorganic-chemistry.orgumass.edu Its chemistry, including oxidation to cyclohexanone (B45756) and dehydration to cyclohexene (B86901), has been extensively studied. utwente.nllibretexts.orgresearchgate.netnih.govnih.gov
The exploration of deuterated cyclohexanol analogues emerged from the broader interest in understanding reaction mechanisms through kinetic isotope effects. Early studies, dating back to the mid-20th century, utilized deuterated cyclohexanol to investigate the mechanisms of oxidation reactions. rsc.org The first patents for deuterated molecules were granted in the 1970s, and since then, the use of deuterated compounds in research has grown significantly. wikipedia.org Research on the dehydration of cyclohexanol on various catalysts has also employed isotopic labeling to differentiate between proposed reaction pathways, such as E1 and E2 mechanisms. pnnl.gov The development of advanced analytical techniques has further fueled research into the subtle structural and dynamic properties of cyclohexanol and its deuterated forms, including studies on its glassy crystalline state. aps.org
Scope and Objectives of Advanced Research on Cyclohexanol-OD
Current and future research on this compound is focused on leveraging its unique properties for more sophisticated applications. A primary objective is to utilize it as a fine-tuned probe for elucidating complex reaction mechanisms in both chemical and biological systems. nih.gov This includes studying the stereochemistry of enzymatic reactions and the nature of transition states in catalytic processes. researchgate.net
Another key area of research is in materials science, where the incorporation of deuterated components can influence the physical properties of polymers and other materials. While specific applications of this compound in this field are still emerging, the principles of isotopic effects on material properties suggest potential for developing materials with tailored thermal or optical characteristics.
Furthermore, the synthesis and characterization of high-purity this compound are ongoing objectives, driven by the need for well-defined standards and starting materials for advanced research. sigmaaldrich.com The development of more efficient and selective deuteration methods is also a continuous pursuit. rsc.org
Properties
CAS No. |
121621-82-7 |
|---|---|
Molecular Formula |
C12H18O2S3 |
Synonyms |
Cyclohexanol-OD |
Origin of Product |
United States |
Synthetic Methodologies for Cyclohexanol Od
Strategies for Site-Specific Deuteration at the Hydroxyl Group
The targeted labeling of the hydroxyl group in cyclohexanol (B46403) with deuterium (B1214612) is the cornerstone of Cyclohexanol-OD synthesis. Several effective methods have been developed to achieve this specific isotopic incorporation.
Deuterium-Hydrogen Exchange Reactions with Deuterated Solvents (e.g., D2O)
Deuterium-hydrogen exchange (H/D exchange) represents a straightforward and widely utilized method for the synthesis of this compound. wikipedia.org This approach leverages the lability of the hydroxyl proton in cyclohexanol, which can readily exchange with deuterium from a deuterated solvent, most commonly deuterium oxide (D₂O). wikipedia.orgmdpi.com
The reaction is typically driven by equilibrium, necessitating the use of a large molar excess of the deuterated solvent to ensure a high degree of deuterium incorporation. wikipedia.org The process can be facilitated under neutral conditions or catalyzed by acids or bases. wikipedia.orgmdpi.com For instance, simply dissolving cyclohexanol in D₂O can lead to the desired exchange, as the autoprotolysis of D₂O provides the necessary deuterons. mdpi.com This exchange is a reversible process, and the extent of deuteration depends on the concentration of the deuterium source. wikipedia.org
Kinetic and mechanistic studies have provided insights into this exchange process. For example, research on the enzyme Sulfolobus solfataricus alcohol dehydrogenase utilized H/D exchange to probe conformational changes, highlighting the dynamic nature of the hydroxyl proton. nih.gov
Reductive Deuteration of Carbonyl Precursors (e.g., Cyclohexanone) with Deuterated Reagents (e.g., NaBD4, SmI2/D2O)
An alternative and highly effective strategy for synthesizing this compound involves the reductive deuteration of its corresponding carbonyl precursor, cyclohexanone (B45756). This method provides excellent control over the site of deuteration.
A common approach is the use of deuterated reducing agents. Sodium borodeuteride (NaBD₄) is a frequently employed reagent for this purpose. nju.edu.cn The reduction of cyclohexanone with NaBD₄ directly yields this compound with the deuterium atom specifically located at the hydroxyl position.
Another powerful reductive system involves the use of samarium(II) iodide (SmI₂) in the presence of D₂O. nju.edu.cn SmI₂ acts as a single electron reductant, and when used with D₂O as the deuterium source, it can effectively reduce ketones like cyclohexanone to their corresponding deuterated alcohols. nju.edu.cn
Recent advancements have also explored iron-catalyzed reductive deuteration of ketones using cost-effective deuterium sources like DMSO-d₆ and bis(pinacolato)diboron (B136004) ((Bpin)₂) as the reductant, achieving high levels of deuterium incorporation. nih.gov Mechanistic studies suggest the involvement of single electron transfer (SET) to the carbonyl group, followed by a deuterium atom transfer (DAT) to produce the deuterated alcohol. nih.gov
Table 1: Reductive Deuteration of Cyclohexanone for this compound Synthesis
| Precursor | Deuterated Reagent/System | Product | Key Features |
|---|---|---|---|
| Cyclohexanone | Sodium borodeuteride (NaBD₄) | This compound | Direct and specific reduction. nju.edu.cn |
| Cyclohexanone | Samarium(II) iodide (SmI₂)/D₂O | This compound | Utilizes a single electron reductant with a deuterium source. nju.edu.cn |
| Cyclohexanone | Iron catalyst/DMSO-d₆/(Bpin)₂ | This compound | Employs a cost-effective deuterium source and achieves high D-incorporation. nih.gov |
Catalytic Deuteration Approaches for Hydroxyl Group Labeling
Catalytic methods offer a versatile and efficient route for the site-specific deuteration of alcohols. These approaches often involve transition metal catalysts that facilitate the hydrogen-deuterium exchange.
Iridium-based catalysts have shown significant promise in the α-selective H/D isotope exchange of alcohols using D₂O as the deuterium source. rsc.org This method is particularly attractive for its potential application in modifying the metabolic stability of pharmaceutical compounds. rsc.org The proposed catalytic cycle involves the generation of a D₂O-coordinated iridium(III) complex, followed by dehydrogenation to form an iridium-hydride species and the corresponding ketone (cyclohexanone in this context). The iridium-hydride then undergoes H/D exchange with D₂O to form an iridium-deuteride, which subsequently reduces the ketone to the deuterated alcohol, regenerating the catalyst. rsc.org
Ruthenium-based catalysts have also been investigated for transfer hydrogenation processes where D₂O serves as the deuterium source. researchgate.net In the context of cyclohexanone reduction, a rapid Ru-H/D⁺ exchange has been identified as a key step, leading to selective deuteration at the resulting hydroxyl group. researchgate.net Isotope-labeling studies using ruthenium catalysts in the presence of water have shown the incorporation of deuterium into cyclohexanol, suggesting that water participates as a reactant in the hydrogenation process. ualberta.ca
Advanced Purification and Isotopic Enrichment Techniques
Following the synthesis of this compound, purification and isotopic enrichment are crucial steps to obtain a high-purity product. Standard laboratory techniques such as distillation and extraction are often employed. For instance, after an acid-catalyzed dehydration of cyclohexanol (a related reaction), the work-up involves washing with water and sodium carbonate solution to remove impurities. libretexts.org
For ensuring high isotopic purity, which is critical for many applications, more advanced techniques may be necessary. The isotopic enrichment of the final product is often determined by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.net These techniques can quantify the percentage of deuterium incorporation at the specific hydroxyl site. In cases where the isotopic enrichment is not sufficiently high, repeated exchange reactions or chromatographic methods might be employed to increase the concentration of the desired this compound. The purity of commercially available this compound is often stated in atom % D, with values of 99% being common. sigmaaldrich.cn
Advanced Spectroscopic Characterization and Structural Elucidation of Cyclohexanol Od
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating molecular structure and dynamics. The introduction of a deuterium (B1214612) atom in Cyclohexanol-OD brings about specific changes in the NMR spectra, which are instrumental in its characterization.
Deuterium (²H) NMR spectroscopy is a direct method to confirm the successful isotopic labeling of the hydroxyl group and to assess the isotopic purity of this compound. wikipedia.org Unlike proton (¹H) NMR, which has a spin of 1/2, deuterium has a spin of 1. wikipedia.org This difference in nuclear spin properties makes ²H NMR a distinct and valuable analytical technique.
The natural abundance of deuterium is very low (approximately 0.016%), so a strong signal in the ²H NMR spectrum confirms the enrichment of the sample with deuterium. wikipedia.org This technique is crucial for verifying the site-specificity of the deuteration, ensuring that the deuterium atom has indeed replaced the hydrogen of the hydroxyl group and not any of the hydrogen atoms on the cyclohexane (B81311) ring. The chemical shift in ²H NMR is similar to that in ¹H NMR, but the resolution is often lower. wikipedia.org The successful synthesis of this compound is therefore confirmed by a strong peak in the ²H NMR spectrum corresponding to the deuterated hydroxyl group, while this peak would be absent in the ¹H NMR spectrum. wikipedia.orgrsc.org The use of deuterated solvents is common in NMR to avoid strong solvent signals that could obscure the signals of the analyte. msu.edu High-purity deuterated compounds, like Cyclohexane-d12, are used as solvents for this purpose. armar-europa.de
| NMR Technique | Application for this compound | Key Information Obtained |
| ²H NMR | Isotopic Labeling Verification | Confirms the presence and site-specificity of the deuterium atom at the hydroxyl position. |
| ²H NMR | Isotopic Purity Assessment | The intensity of the ²H signal correlates with the degree of deuteration. |
In the ¹H NMR spectrum of regular cyclohexanol (B46403), the hydroxyl proton signal is often a broad singlet due to rapid chemical exchange with other alcohol molecules or trace amounts of water. libretexts.orgamherst.edu This exchange can obscure coupling between the hydroxyl proton and the proton on the adjacent carbon.
In this compound, the signal corresponding to the hydroxyl proton disappears from the ¹H NMR spectrum. libretexts.org This disappearance is a definitive indicator of successful deuteration. The technique of H/D exchange, where a sample is treated with D₂O, is commonly used to identify the signals of exchangeable protons like those in hydroxyl groups. libretexts.orglibretexts.orgsavemyexams.com
The absence of the O-H proton and its associated exchange phenomena in this compound simplifies the ¹H NMR spectrum, allowing for a clearer analysis of the signals from the cyclohexane ring protons. This simplification facilitates the study of intermolecular interactions, such as hydrogen bonding (or in this case, deuterium bonding), which can influence the chemical shifts of nearby protons. researchgate.net The rate of proton exchange is temperature-dependent; cooling the sample can slow down the exchange rate. libretexts.org
| ¹H NMR Observation | Interpretation for this compound |
| Disappearance of the O-H signal | Confirms the replacement of the hydroxyl proton with a deuteron (B1233211). libretexts.org |
| Sharper signals for ring protons | Reduced spectral complexity allows for more precise analysis of ring proton chemical shifts and coupling constants. |
| Changes in ring proton chemical shifts | Provides insights into the effects of deuterium bonding on the local electronic environment. |
The substitution of hydrogen with deuterium can cause small but measurable shifts in the ¹³C NMR spectrum, known as isotopic shifts. researchgate.net In this compound, the carbon atom bonded to the oxygen (C1) is most affected. The presence of the heavier deuterium atom can slightly alter the electron density around the adjacent carbon, leading to a change in its chemical shift.
Typically, deuteration causes a small upfield shift (to a lower ppm value) for the directly attached carbon and can also affect carbons that are two or three bonds away (β and γ carbons), although to a lesser extent. researchgate.net By comparing the ¹³C NMR spectrum of this compound with that of unlabeled cyclohexanol, these isotopic shifts can be quantified. This provides another layer of confirmation for the deuteration and can offer subtle information about the electronic structure. For instance, in a study involving deuterated 2-propanol, H/D exchange at the C1 position was observed via a new resonance in the ¹³C NMR spectrum. osti.gov
The chemical shifts in ¹³C NMR are influenced by the hybridization of the carbon atoms, with sp³ carbons generally resonating at lower frequencies than sp² carbons. organicchemistrydata.org In cyclohexanol, the carbon atom attached to the hydroxyl group (C-O) is deshielded and absorbs at a lower field (around 50-80 δ) compared to other alkane carbons. libretexts.org
| Carbon Atom | Typical ¹³C Chemical Shift (ppm) in Cyclohexanol | Expected Perturbation in this compound |
| C1 (C-OD) | ~70-75 | Small upfield shift (isotope effect). researchgate.net |
| C2, C6 | ~35-40 | Minimal to no significant shift. |
| C3, C5 | ~25-30 | Minimal to no significant shift. |
| C4 | ~25-30 | Minimal to no significant shift. |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. mit.edupitt.edu
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are exceptionally sensitive to isotopic substitution, particularly for bonds involving hydrogen. The change in mass from hydrogen to deuterium significantly alters the vibrational frequencies of the hydroxyl group.
The most prominent change in the IR and Raman spectra of this compound compared to cyclohexanol is the shift of the O-H stretching vibration to a lower frequency. The O-H stretching band in hydrogen-bonded alcohols typically appears as a broad absorption in the range of 3200-3600 cm⁻¹. libretexts.orgmsu.edu Upon deuteration, this band shifts to approximately 2400-2600 cm⁻¹ for the O-D stretch. msu.edu
This shift is a direct consequence of the increased reduced mass of the O-D oscillator compared to the O-H oscillator, as described by Hooke's Law for a simple harmonic oscillator. amazonaws.com The ratio of the frequencies (ν_OH / ν_OD) is approximately equal to the square root of the ratio of the reduced masses, which is about 1.3-1.4.
The position and shape of the O-D stretching band provide information about the molecular environment. In the gas phase or in very dilute solutions in non-polar solvents, a sharp band corresponding to free, non-hydrogen-bonded O-D groups is observed. In the liquid or solid state, the band becomes broad and shifts to lower frequencies due to the presence of intermolecular deuterium bonding. ias.ac.in
| Vibrational Mode | Typical Frequency in Cyclohexanol (cm⁻¹) | Typical Frequency in this compound (cm⁻¹) | Reason for Shift |
| O-H/O-D Stretch (non-bonded) | ~3600 | ~2600 | Increased reduced mass of the O-D bond. msu.edu |
| O-H/O-D Stretch (D-bonded) | ~3350 | ~2450 | Increased reduced mass and deuterium bonding interactions. libretexts.orgias.ac.in |
The study of the O-D stretching band in this compound at different concentrations and temperatures provides valuable insights into the nature of deuterium bonding networks. As the concentration of this compound increases in a non-polar solvent, the intensity of the band corresponding to bonded O-D groups increases, while the band for free O-D groups decreases. ias.ac.in This is indicative of the formation of dimers, trimers, and larger polymeric aggregates through deuterium bonding.
The strength of the deuterium bond affects the extent of the frequency shift; stronger bonds lead to a greater shift to lower wavenumbers. This phenomenon allows for the study of cooperativity in deuterium bonding, where the formation of one deuterium bond strengthens the adjacent bonds in a chain or a cyclic structure.
Both IR and Raman spectroscopy are powerful probes for these investigations. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. uni-siegen.de For molecules with a center of inversion, some vibrations may be IR active and Raman inactive, and vice versa (mutual exclusion rule). uni-siegen.de In less symmetric systems like cyclohexanol, many vibrations are active in both techniques. The analysis of both IR and Raman spectra can thus provide a more complete picture of the vibrational modes and the intermolecular interactions in this compound. researchgate.netacs.orgrsc.org
| Spectroscopic Observation | Structural Interpretation |
| Broadening of the O-D stretching band | Indicates a distribution of different deuterium-bonded species (dimers, polymers). ias.ac.in |
| Shift of the O-D band to lower frequency with increasing concentration | Reflects the formation and strengthening of intermolecular deuterium bonds. ias.ac.in |
| Temperature-dependent changes in the O-D band | Provides information on the thermodynamics of deuterium bond formation and breaking. acs.org |
Far-Infrared and Terahertz (THz) Spectroscopy for Low-Frequency Modes and Polymorphism
In the context of this compound, these low-frequency modes, often below 10 THz (or 333 cm⁻¹), correspond to collective motions of the molecules, such as torsional modes of the cyclohexyl ring and intermolecular hydrogen bond vibrations. frontiersin.org The substitution of deuterium for protium (B1232500) in the hydroxyl group (O-H to O-D) induces a noticeable shift in the vibrational frequencies involving this group due to the mass difference. This isotopic labeling helps in the assignment of specific vibrational modes.
Research has shown that solid-state cyclohexanol exhibits complex polymorphic behavior. researchgate.net THz spectroscopy can differentiate between these polymorphs as the distinct crystal packing in each form gives rise to a unique spectral fingerprint in the low-frequency region. americanpharmaceuticalreview.comnsf.gov For instance, the hydrogen-bonding patterns, which can involve tetrameric rings or helical chains in different phases of cyclohexanol, would be clearly distinguishable in their THz spectra. researchgate.net The sensitivity of THz radiation to these intermolecular structures allows for the monitoring of phase transitions between different polymorphic forms as a function of temperature. americanpharmaceuticalreview.com
Table 1: Representative Low-Frequency Vibrational Modes Probed by Far-IR and THz Spectroscopy
| Vibrational Mode Type | Typical Frequency Range (cm⁻¹) | Information Gained |
|---|---|---|
| Intermolecular H-bond stretch | 100 - 200 | Strength and geometry of hydrogen bonding |
| Intermolecular H-bond bend | 50 - 100 | Dynamics of hydrogen-bonded networks |
| Ring Torsional Modes | < 100 | Conformational flexibility of the cyclohexane ring |
| Lattice Vibrations (Phonons) | < 50 | Crystal packing and long-range order |
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical tool for the characterization of this compound, providing information on its molecular weight, isotopic purity, and fragmentation behavior under ionization. sigmaaldrich.comcdnsciencepub.com
Isotopic Enrichment and Purity Determination
The primary application of mass spectrometry for this compound is the confirmation of its isotopic enrichment and the determination of its purity. The molecular weight of natural abundance cyclohexanol (C₆H₁₂O) is approximately 100.16 g/mol . nist.gov In this compound (C₆H₁₁OD), the replacement of a hydrogen atom (atomic mass ≈ 1) with a deuterium atom (atomic mass ≈ 2) results in a molecular weight of approximately 101.17 g/mol . sigmaaldrich.com
This mass shift of +1 Da is readily detected by mass spectrometry. sigmaaldrich.com The isotopic enrichment, often expressed as atom percent D, can be quantified by comparing the relative intensities of the ion signals corresponding to the deuterated and non-deuterated species. For a sample with 99 atom % D, the peak corresponding to the [M+D]⁺ ion will be significantly more intense than the peak for the [M+H]⁺ ion. sigmaaldrich.com
High-resolution mass spectrometry (HR-MS) offers a precise method for determining isotopic purity by resolving the isotopic cluster of the molecular ion. rsc.orgalmacgroup.com A general procedure involves:
Analyzing the natural abundance (non-deuterated) compound to determine its natural isotopic distribution and any instrumental artifacts. nih.govresearchgate.net
Measuring the isotopic distribution of the this compound sample.
Comparing the measured distribution to theoretical distributions calculated for various levels of isotopic enrichment. nih.govresearchgate.net
This comparison allows for an accurate calculation of the isotopic enrichment and provides an uncertainty value for the determination. nih.gov
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Chemical Formula | C₆H₁₁OD | sigmaaldrich.com |
| Molecular Weight | 101.17 g/mol | sigmaaldrich.com |
| Mass Shift from C₆H₁₂O | M+1 | sigmaaldrich.com |
| Isotopic Purity (Example) | 99 atom % D | sigmaaldrich.com |
Fragmentation Pathways and Deuterium Scrambling Mechanisms
Electron ionization mass spectrometry (EI-MS) of cyclohexanol and its deuterated analogs reveals characteristic fragmentation patterns. The study of this compound provides insights into the mechanisms of these fragmentation reactions. cdnsciencepub.com
Upon electron impact, the this compound molecular ion ([C₆H₁₁OD]⁺˙) is formed. A prominent fragmentation pathway for cyclohexanol is the loss of a water molecule. In this compound, this can manifest as the loss of H₂O, HDO, or D₂O, depending on the mechanism. Studies on labeled cyclohexanols have shown that the loss of water is not a simple process and can involve hydrogen atoms from various positions on the ring, indicating complex rearrangements. nist.govcdnsciencepub.com
Another key fragmentation is the loss of radicals. For instance, in the mass spectrum of cyclobutanol-OD, the loss of the hydroxyl hydrogen (as a deuterium radical, D˙) and a ring hydrogen (H˙) occur with comparable ease. cdnsciencepub.com Similar processes are expected for this compound.
Deuterium scrambling, the intramolecular migration of deuterium atoms prior to or during fragmentation, is a phenomenon that can complicate the interpretation of mass spectra. researchgate.netscience.gov While some fragmentation processes in cyclic alcohols are specific, others, like the loss of a methyl radical from the α-cleaved molecular ion, can involve hydrogen atom scrambling. cdnsciencepub.com The analysis of the fragment ions in the mass spectrum of this compound, compared to other deuterated isotopologues (e.g., cyclohexanol-d₁₁), allows for the elucidation of these scrambling mechanisms. scielo.br For example, if the deuterium from the hydroxyl group migrates to the carbon skeleton before fragmentation, it can be retained in fragments that would otherwise be expected to be unlabeled.
X-ray and Neutron Diffraction Studies of Deuterated Cyclohexanol Phases
X-ray and neutron diffraction are the definitive methods for determining the three-dimensional atomic arrangement in crystalline solids. mdpi.com These techniques have been applied to study the various solid phases of cyclohexanol, with neutron diffraction being particularly crucial for accurately locating the positions of hydrogen and deuterium atoms. researchgate.netepj-conferences.org
Cyclohexanol is known to exist in several crystalline phases, including a plastic cubic phase (Phase I) at higher temperatures and more ordered monoclinic and tetragonal phases (Phases II and III) at lower temperatures. researchgate.net Diffraction studies on deuterated cyclohexanol (this compound or fully deuterated cyclohexanol-d₁₂) are advantageous for several reasons. In X-ray diffraction, electron density is what is measured, making it difficult to precisely locate low-electron-density hydrogen atoms. Neutron diffraction, however, relies on the scattering of neutrons by atomic nuclei. The scattering length of deuterium is comparable to that of carbon and oxygen, making it much more "visible" in neutron diffraction experiments than hydrogen. mdpi.comepj-conferences.org
High-resolution neutron powder diffraction studies on deuterated cyclohexanol have provided detailed structural information on its various phases. researchgate.net These studies have revealed that in the stable low-temperature phases, the cyclohexanol molecules adopt a chair conformation with the hydroxyl group in an equatorial position. The molecules organize into distinct hydrogen-bonding motifs, such as tetrameric rings in Phase II and chain-like structures in Phase III. researchgate.net The use of deuteration is essential in these studies to unambiguously determine the orientation of the hydroxyl group and the specifics of the hydrogen-bonding network. rruff.info
Table 3: Crystalline Phases of Cyclohexanol Investigated by Diffraction Methods
| Phase | Crystal System | Temperature Range | Key Structural Feature |
|---|---|---|---|
| Phase I | Cubic (plastic) | 265 K - Melting Point | Orientational disorder of molecules |
| Phase II | Tetragonal | Below 265 K | Hydrogen-bonded tetrameric rings |
| Phase III | Monoclinic | Forms from supercooled Phase I (~195 K) | Hydrogen-bonded molecular chains |
| Phase III' | Monoclinic | Metastable, transforms from supercooled Phase I (~200 K) | Precursor to Phase III |
Mechanistic Investigations Through Isotope Effects in Cyclohexanol Od Reactions
Kinetic Isotope Effects (KIEs) on Reaction Rates and Pathways
Kinetic isotope effects (KIEs) are observed when replacing an atom with its isotope alters the rate of a chemical reaction. wikipedia.org This phenomenon is a cornerstone in mechanistic chemistry, offering a window into the rate-determining step of a reaction. testbook.comyoutube.com The magnitude of the KIE, expressed as the ratio of the rate constant of the light isotopologue (kH) to the heavy one (kD), can distinguish between different reaction pathways. wikipedia.org
A primary kinetic isotope effect (PKIE) arises when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. testbook.comlibretexts.org In reactions involving Cyclohexanol-OD, a significant PKIE is expected if the O-D bond is cleaved during this critical step. The theoretical maximum for a C-H/C-D KIE at room temperature is around 7, and similar principles apply to O-H/O-D bonds, though the exact value can vary. epfl.ch
For instance, in the oxidation of cyclohexanol (B46403), a significant KIE of 10 was observed at 10 °C, indicating that the cleavage of the O-H (or O-D) bond is a key part of the rate-determining step. rsc.org Such large KIE values are consistent with a mechanism where the hydrogen (or deuterium) is transferred in the slowest step of the reaction. epfl.ch
Table 1: Primary Kinetic Isotope Effects in Cyclohexanol Oxidation
| Oxidizing System | Temperature (°C) | kH/kD | Reference |
|---|---|---|---|
| Iron Complex/H2O2 | 10 | 10 | rsc.org |
| Zeolites (FAU, BEA, MFI) | 140 | 1.79 - 2.15 | osti.gov |
Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orglibretexts.org These effects are generally smaller than PKIEs but can still provide valuable mechanistic information. snnu.edu.cn SKIEs are often associated with changes in hybridization at the labeled center. gmu.edu For example, a change from sp3 to sp2 hybridization during the reaction often leads to a normal SKIE (kH/kD > 1), while the reverse change can result in an inverse SKIE (kH/kD < 1). gmu.edu
In the solvolysis of cyclohexyl derivatives, α-deuterium kinetic isotope effects are typically high, around 1.19–1.20 at 25 °C, which is interpreted in terms of the rate-determining formation of an intimate ion-pair intermediate. rsc.org This suggests a significant change in the bonding environment at the carbon bearing the hydroxyl group, even though the C-D bond itself is not broken.
When a reaction is carried out in a deuterated solvent like D2O instead of H2O, any observed change in the reaction rate is known as a solvent isotope effect (SIE). chem-station.com These effects can be complex because they can arise from several factors, including the direct participation of the solvent as a reactant or catalyst, or changes in the solvation of the reactants and the transition state. libretexts.orgchem-station.com
In the acid-catalyzed hydration of cyclohexene (B86901), the solvent isotope effect (kH+/kD+) was found to be 1.06. sci-hub.box In the oxidation of cyclohexanol by a cytochrome P450 mimicking iron complex, a solvent kinetic isotope effect (kH2O/kD2O) of 2 was observed, suggesting the involvement of hydrogen bonding in the transition state. rsc.org In enzymatic reactions, SIEs are a powerful tool to probe the mechanism. For instance, in the oxidation of cyclohexanol by horse liver alcohol dehydrogenase, both deuterium (B1214612) and solvent isotope effects have been studied, although their interpretation is complex due to the pH-dependent kinetics. nih.gov Combining substrate and solvent isotope effects can help to dissect the timing of bond cleavage events in the catalytic cycle. nih.gov
Table 2: Solvent Isotope Effects in Reactions Involving Cyclohexanol
| Reaction | Solvent System | kH2O/kD2O | Reference |
|---|---|---|---|
| Acid-catalyzed hydration of cyclohexene | H2SO4/D2SO4 | 1.06 | sci-hub.box |
| Oxidation of cyclohexanol by iron complex | H2O/D2O | 2 | rsc.org |
Thermodynamic Isotope Effects (TIEs) and Equilibrium Studies
Thermodynamic isotope effects (TIEs), also known as equilibrium isotope effects (EIEs), refer to the influence of isotopic substitution on the position of a chemical equilibrium. github.io These effects arise from the differences in the zero-point energies of the isotopically substituted molecules in the reactants and products. github.io
Isotopic fractionation is the partitioning of isotopes between two substances or two phases of the same substance. imdpune.gov.in In condensed phases, heavy isotopes tend to accumulate where they are more tightly bound. imdpune.gov.in For example, in the equilibrium between liquid water and water vapor, the heavier isotopes of hydrogen and oxygen are enriched in the liquid phase. whoi.edu
While specific studies on the isotopic fractionation of this compound in condensed phases are not extensively detailed in the provided context, the principles of TIEs are applicable. For example, in the acid-catalyzed hydration of cyclohexene in 7 M H2SO4, the equilibrium mixture contains about 9% cyclohexene, while in 7 M D2SO4, it contains about 6% cyclohexene, indicating a shift in the equilibrium position upon isotopic substitution in the solvent. sci-hub.box Ab initio calculations on cyclohexanol have been used to understand the magnitude of isotope effects in binding equilibria, which are a form of TIE. nih.govacs.org
Elucidation of Reaction Mechanisms via Deuterium Labeling Experiments
Deuterium labeling is a fundamental technique for elucidating reaction mechanisms. dokumen.pubunam.mx By strategically placing a deuterium atom in a molecule, such as in this compound, and tracking its fate in the products, chemists can deduce the pathways of bond cleavage and formation. researchgate.net
For example, in the gas-phase dehydration of 1-methylcyclohexanol (B147175) over a solid phosphate (B84403) catalyst, deuterium labeling experiments showed that the reaction proceeds through a carbocation with a long lifetime. researchgate.net Similarly, in the zeolite-catalyzed dehydration of 1-D-cyclohexanol, the detection of both 1-D-cyclohexene and 3-D-cyclohexene provided evidence for both E1 and E2 elimination pathways, with the latter forming through secondary reactions. osti.gov In the alkylation of phenol (B47542) with cyclohexanol catalyzed by zeolites, isotope labeling demonstrated that the reaction proceeds primarily after the dehydration of cyclohexanol to cyclohexene. pnnl.govnih.gov Furthermore, deuterium labeling experiments have been crucial in identifying the radical species responsible for C-H bond cleavage in the Ni-catalyzed oxidation of cyclohexane (B81311). nih.gov
Computational and Theoretical Studies of Cyclohexanol Od
Quantum Chemical Calculations (DFT, Ab Initio) of Molecular Structure and Energetics
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in determining the electronic structure, geometry, and energetic properties of molecules. southampton.ac.uk For Cyclohexanol-OD, these calculations elucidate the intrinsic properties of the isolated molecule and its conformers. Ab initio calculations have been successfully used to determine conformational energies in cyclohexanol (B46403). acs.orgacs.org DFT calculations have also been employed to understand reaction energetics and pathways for related cyclohexanol and cyclohexene (B86901) systems. researchgate.netresearchgate.net These computational approaches allow for the precise calculation of molecular geometries and the relative energies of different conformations. psu.eduscielo.brscielo.br
Cyclohexanol can exist in several conformations, primarily differing in the axial or equatorial position of the hydroxyl group on the cyclohexane (B81311) chair and the rotation of the O-H (or O-D) group. aip.orggmu.edu The equatorial conformer is generally favored over the axial one. scielo.brgmu.edu Computational methods are used to map the potential energy surface (PES) of these conformers.
Conformational Isomers: The four main conformers of cyclohexanol are equatorial-gauche (EG), equatorial-trans (ET), axial-gauche (AG), and axial-trans (AT). aip.orgresearchgate.net Quantum chemical calculations, such as those at the M06-2X/6-311++G(d,p) level, can predict the relative stability of these isomers. aip.org For the parent cyclohexanol, the small energy differences between conformers suggest that several may be present in experimental conditions. aip.org
Rotational Barriers: The substitution of hydrogen with deuterium (B1214612) in the hydroxyl group (O-D) influences the dynamics of internal rotation. The energy barrier for the O-D group's internal rotation can be determined from tunneling splittings observed in microwave spectroscopy, which are then modeled using theoretical potentials. researchgate.net For the gauche conformer of cyclohexanol, the O-H internal rotation leads to a tunneling effect that splits spectral lines. researchgate.netresearchgate.net In deuterated 1-methylcyclohexanol (B147175), these tunneling splittings were used to determine inversion barriers of 356(10) cm⁻¹ for the axial-gauche conformer and 320(10) cm⁻¹ for the equatorial-gauche conformer. researchgate.net
Energy Landscapes: Ab initio calculations can reproduce the potential energy profile for OH torsion. acs.org For axial cyclohexanol, ab initio methods predict a global energy minimum that some molecular mechanics methods fail to reproduce, highlighting the accuracy of quantum chemical approaches. acs.org The energy difference between torsional states in cyclohexanol is small and shrinks further upon deuteration, indicating the significant influence of the isotope on the potential energy surface. researchgate.net
| Conformer | Relative Stability (kJ/mol) |
|---|---|
| Equatorial-gauche (EG) | 0.00 |
| Equatorial-trans (ET) | 1.18 |
| Axial-gauche (AG) | 1.56 |
| Axial-trans (AT) | 4.54 |
Theoretical calculations are crucial for predicting and interpreting the vibrational spectra of molecules like this compound. The substitution of the hydroxyl proton with a deuteron (B1233211) leads to significant and predictable shifts in vibrational frequencies, particularly for modes involving the hydroxyl group.
O-D Stretching Frequency: The most notable spectroscopic signature of deuteration is the shift of the O-H stretching frequency to a lower value for the O-D bond. This is a direct consequence of the increased mass of deuterium compared to protium (B1232500). msu.edu For a free O-H bond, the stretching frequency is around 3600 cm⁻¹, while the corresponding O-D stretch is observed near 2600 cm⁻¹. msu.edu
Infrared Spectra Modeling: Semiempirical methods can be used to model the infrared spectra of cyclohexanol. researchgate.net These calculations help to understand how different crystal environments and hydrogen-bonding networks influence the internal vibrations of the molecule. researchgate.net The model calculations corroborate that the rich polymorphism observed in solid cyclohexanol is due to the co-existence of axial and equatorial isomers and varied hydrogen bond architectures. researchgate.net
Other Vibrational Modes: Deuteration also affects other vibrational modes, such as the OH(OD) torsion band, which has been studied in solid cyclohexanol. semanticscholar.org The in-plane deformation mode (H-C-O-H) also shifts upon changes in conformation from axial to equatorial. researchgate.net Theoretical predictions of these frequencies aid in the assignment of complex experimental spectra.
| Bond | Typical Vibrational Frequency (cm⁻¹) |
|---|---|
| O-H (free) | ~3600 |
| O-D (free) | ~2600 |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. galaxyproject.org For this compound, MD simulations are used to study the collective properties and time-dependent processes in condensed phases.
MD simulations are particularly well-suited for studying the complex network of intermolecular interactions, especially hydrogen bonds, that govern the properties of liquid and solid cyclohexanol. chegg.comchegg.com
Hydrogen Bond Networks: In the solid state, cyclohexanol molecules form hydrogen-bonded chains. researchgate.net The specific arrangement can involve chains of only axial or only equatorial isomers, as well as mixed chains. researchgate.net In liquid alcohols, hydrogen-bonded chains are also prevalent, though they are shorter and more bent in bulkier alcohols due to steric hindrance. rug.nl
Hydrogen Bond Dynamics: The dynamics of hydrogen bond exchange in alcohols can be investigated using MD simulations. rug.nl These simulations track the lifetime of hydrogen bonds and the mechanisms of their breaking and reformation. For alcohols, the dominant hydrogen bond configuration is the δ-type, which contributes to a more homogeneous distribution of hydrogen bond environments compared to water. rug.nl Deuteration of the hydroxyl group is expected to influence these dynamics due to the change in mass and zero-point energy, which can be modeled in simulations.
Eutectic Mixtures: MD simulations have been used to study the structure of phenol-cyclohexanol mixtures. uniroma1.itresearchgate.net These studies show that hetero-association between phenol (B47542) and cyclohexanol is energetically preferred over homo-association of either species due to stronger hydrogen bonding between the different molecules. uniroma1.ituniroma1.it
Solvation dynamics concern the process by which solvent molecules arrange themselves around a solute molecule. MD simulations can model this process to calculate thermodynamic properties like solvation free energies.
Solvation Free Energy: All-atom MD simulations have been used to predict the water-cyclohexane distribution coefficients for various small molecules. nih.gov This involves calculating the free energies of solvation in both water and cyclohexane. Such calculations for this compound would provide insight into its partitioning behavior between polar and non-polar environments.
Solvent Effects: The conformation of a molecule can be influenced by the solvent. psu.edu MD simulations can capture the effect of different solvents on the conformational equilibrium of this compound. For instance, calculations on trans-2-fluorocyclohexanol (B1313321) showed that increased solvation energy of more polar forms did not compensate for their intrinsically higher energy. psu.edu
Theoretical Modeling of Isotope Effects and Reaction Pathways
Theoretical models are essential for understanding how isotopic substitution affects reaction rates (kinetic isotope effect, KIE) and for mapping out potential reaction pathways.
Advanced Applications of Cyclohexanol Od As a Research Probe
Fundamental Studies of Hydrogen Bonding and Molecular Association
The substitution of the hydroxyl proton with deuterium (B1214612) in Cyclohexanol-OD significantly alters the vibrational frequencies associated with the O-H group, providing a sensitive probe for studying hydrogen bonding. This isotopic labeling allows researchers to distinguish and analyze the behavior of the deuterated hydroxyl group without interference from other O-H bonds in a system.
Near-infrared (NIR) spectroscopy has been employed to study the hydrogen bonding of cyclohexanol (B46403) in various environments. nih.gov By analyzing the overtone spectra of the O-H stretching vibration, researchers can differentiate between free and hydrogen-bonded hydroxyl groups. nih.gov Studies on liquid phase cyclohexanol in carbon tetrachloride at different concentrations have shown that the anharmonicity of the bonded OH-stretching bands increases with higher concentrations, indicating stronger hydrogen bonding. nih.gov
In the gas phase, rotational spectroscopy has been used to characterize the structures of cyclohexanol monomers and dimers. rsc.orgnih.gov These studies have revealed that in the gas phase, the hydroxyl group of cyclohexanol preferentially adopts an equatorial position. rsc.org The dimers of cyclohexanol exhibit multiple isomeric forms, highlighting the delicate balance of forces, including hydrogen bonding and dispersion forces, that govern molecular association. nih.govuva.es The formation of both homo- and heterochiral diastereoisomers has been observed, providing valuable data for validating computational models that account for dispersion forces. nih.govuva.es
Computational studies, such as those employing Density Functional Theory (DFT), have complemented experimental findings by providing insights into the energetics and geometries of hydrogen-bonded complexes. researchgate.netuniroma1.it For instance, in mixtures of phenol (B47542) and cyclohexanol, it has been shown that heteroassociation between the two different molecules is energetically favored over homoassociation due to stronger hydrogen bonds. researchgate.netuniroma1.it
The table below summarizes key findings from studies on hydrogen bonding and molecular association using cyclohexanol and its deuterated analogue.
| Research Area | Key Findings | Experimental/Theoretical Techniques |
| Hydrogen Bonding in Solution | Increased anharmonicity of bonded OH-stretching bands at higher concentrations indicates stronger hydrogen bonding. nih.gov | Near-Infrared (NIR) Spectroscopy |
| Gas-Phase Molecular Structure | Cyclohexanol monomer exists in two stable conformations with the hydroxyl group in the equatorial position. rsc.org Six competing dimer structures have been identified, showcasing the importance of dispersion forces. nih.govuva.es | Rotational Spectroscopy, Dispersion-Corrected DFT |
| Intermolecular Interactions | Heteroassociation between phenol and cyclohexanol is energetically preferred over homoassociation. researchgate.netuniroma1.it Water molecules act as double donors in cyclohexanol/water mixtures, forming strong hydrogen bonds. researchgate.net | DFT Calculations, Fourier-Transform Near-Infrared (FT-NIR) Spectroscopy |
| Cooperative Dynamics | The concept of cooperative domains explains the dynamics in cyclohexanol-xylene binary solutions, where bond breaking, formation, and self-association occur. usm.my | Dielectric Relaxation Spectroscopy (DRS) |
Investigations of Solvent Properties and Microenvironments
The unique properties of this compound make it a valuable probe for investigating the properties of solvents and the microenvironments within complex systems. The deuterated hydroxyl group allows for the study of specific interactions and dynamics without ambiguity.
Dielectric spectroscopy and differential scanning calorimetry (DSC) have been utilized to study binary systems containing cyclohexanol. For example, investigations into the cyclohexanol-neopentylglycol system revealed the formation of a continuous solid solution. researchgate.net The study of this system at various concentrations and low temperatures provided insights into the dynamics of the orientationally disordered (OD) phase and the orientational glass transition. researchgate.net
The influence of solvents on the conformational equilibrium and hydrogen bonding of cyclohexanol has also been a subject of research. The use of different solvents can alter the local environment around the cyclohexanol molecule, thereby affecting its structure and interactions. For instance, the tailoring of the microenvironment of a catalyst surface in different solvents has been shown to tune the selectivity of phenol hydrogenation to either cyclohexanone (B45756) or cyclohexanol. researchgate.net
The table below presents findings from studies where cyclohexanol was used to probe solvent properties and microenvironments.
| System Studied | Key Findings | Techniques Used |
| Cyclohexanol-Neopentylglycol Binary System | Forms a continuous solid solution, allowing for the study of the orientational disordered phase and glass transition without crystallization. researchgate.net | Dielectric Spectroscopy, Differential Scanning Calorimetry (DSC) |
| Cyclohexanol in Different Solvents | The solvent environment can be tailored to control the selectivity of catalytic reactions involving cyclohexanol. researchgate.net | Catalytic Reaction Studies |
| Cyclohexanol/Water Mixtures | Water has a minimal effect on the structure of liquid cyclohexanol at moderate concentrations. Water molecules primarily act as double donors to cyclohexanol. researchgate.net | Fourier-Transform Near-Infrared (FT-NIR) Spectroscopy, DFT Calculations |
Development of Deuterated Internal Standards for Analytical Methodologies
Deuterated compounds, such as this compound, are widely used as internal standards in quantitative analytical methods, particularly in mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS). scioninstruments.comclearsynth.com The use of a deuterated internal standard can significantly improve the accuracy and precision of analytical measurements. scioninstruments.com
An ideal internal standard should be chemically similar to the analyte of interest but distinguishable by the analytical instrument. scioninstruments.com Deuterated standards fulfill this requirement as they have nearly identical chemical properties to their non-deuterated counterparts, meaning they behave similarly during sample preparation, chromatography, and ionization. scioninstruments.comclearsynth.comresearchgate.net However, their increased mass allows them to be differentiated by the mass spectrometer.
The benefits of using deuterated internal standards include:
Correction for Matrix Effects: Complex sample matrices can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. Since the deuterated internal standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, thus correcting for these effects. clearsynth.com
Compensation for Variations in Sample Preparation and Injection: Losses of the analyte during extraction, derivatization, or injection can be accounted for by adding the internal standard at the beginning of the sample preparation process. scioninstruments.com
Improved Precision and Accuracy: By minimizing the effects of random and systematic errors, deuterated internal standards lead to more reliable and reproducible results. scioninstruments.com
The table below outlines the key characteristics and advantages of using deuterated internal standards like this compound.
| Feature | Description |
| Chemical Similarity | Deuterated standards have nearly identical physicochemical properties to the analyte, ensuring similar behavior during analysis. scioninstruments.comresearchgate.net |
| Mass Differentiation | The difference in mass allows the internal standard to be distinguished from the analyte by the mass spectrometer. clearsynth.com |
| Quantitative Accuracy | Enables accurate determination of analyte concentration by comparing its response to the known concentration of the internal standard. clearsynth.com |
| Method Robustness | The use of deuterated standards in method development and validation ensures the analytical procedure is reliable and robust. clearsynth.com |
Probing Structural Dynamics and Phase Transitions in Condensed Matter
Cyclohexanol exhibits complex polymorphic behavior, making it an excellent model system for studying structural dynamics and phase transitions in condensed matter. researchgate.netresearchgate.net The use of this compound in these studies, often in conjunction with techniques like neutron scattering, provides detailed information on molecular motions and structural changes.
Cyclohexanol can exist in several crystalline phases, including a high-temperature orientationally disordered (plastic) phase (Phase I) and multiple low-temperature ordered phases. researchgate.netresearchgate.net The transitions between these phases have been investigated using thermal analysis and infrared spectroscopy. researchgate.net These studies have shown that phase transitions in solid cyclohexanol are correlated with conformational changes in the molecule. researchgate.net
Quasielastic neutron scattering has been employed to investigate the diffusive motions in the plastic crystalline phase of cyclohexanol. nih.gov These studies have identified two distinct motions: a long-range translational diffusion (α-process) and a localized "cage rattling" (fast β-process). nih.gov The substitution with deuterium is particularly advantageous in neutron scattering experiments as it alters the scattering cross-section, allowing for the separation of coherent and incoherent scattering signals and providing clearer insights into the dynamics.
The table below summarizes the different phases of cyclohexanol and the key dynamic processes observed.
| Phase | Description | Transition Temperatures | Key Dynamic Processes |
| Phase I | Orientationally disordered (plastic) cubic structure. researchgate.net | Melts at 298 K. uniroma1.it Transitions to Phase II at 265 K. researchgate.netresearchgate.net | Long-range translational diffusion and molecular reorientation. nih.gov |
| Phase II | Stable, ordered tetragonal structure with hydrogen-bonded tetrameric rings. researchgate.netresearchgate.net | Forms from Phase I at 265 K. researchgate.netresearchgate.net | - |
| Phase III | Metastable, ordered monoclinic structure with hydrogen-bonded molecular chains. researchgate.netresearchgate.net | Forms from supercooled Phase I at 195 K. researchgate.netresearchgate.net | - |
| Glassy Crystal | Forms from supercooled Phase I. | Glass transition temperature (Tg) ~163.5 K. researchgate.net | Freezing of molecular reorientations. |
Applications in Advanced Materials Research for Mechanistic Insights (e.g., C-D bond stability in optoelectronic materials)
The unique properties of deuterated compounds like this compound are also being leveraged in advanced materials research to gain mechanistic insights. The stability of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond, known as the kinetic isotope effect, can influence the degradation pathways and stability of materials.
In the field of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and perovskite solar cells, long-term stability is a critical challenge. researchgate.netrsc.org The degradation of these materials can often be initiated by the breaking of C-H bonds. By selectively replacing hydrogen with deuterium at specific molecular sites, researchers can investigate the role of these bonds in the degradation process. If a deuterated material exhibits enhanced stability, it suggests that the cleavage of the corresponding C-H bond is a key step in the degradation mechanism.
While direct studies on this compound in optoelectronic materials are not widely reported, the principles of using deuterated compounds to probe bond stability are broadly applicable. For instance, understanding the stability of C-H bonds in the cyclohexyl group is relevant to the design of robust charge-transporting materials or host materials in OLEDs that may contain such aliphatic rings.
The table below outlines potential areas where the principles of C-D bond stability, as could be studied using model compounds like this compound, are relevant in advanced materials research.
| Material Class | Research Focus | Potential Role of Deuteration |
| Organic Light-Emitting Diodes (OLEDs) | Improving operational stability and lifetime. | Probing the role of C-H bond cleavage in the degradation of host and emitter molecules. |
| Organic Photovoltaics (OPVs) | Enhancing the photostability of donor and acceptor materials. | Investigating degradation pathways initiated by light-induced C-H bond breaking. |
| Perovskite Solar Cells | Stabilizing the organic cation component against thermal and environmental stressors. | Understanding the degradation mechanisms of the organic components in hybrid perovskites. |
| Catalysis | Elucidating reaction mechanisms. researchgate.netacs.org | Using the kinetic isotope effect to determine rate-limiting steps involving C-H bond activation. |
Future Directions and Emerging Research Avenues for Cyclohexanol Od Studies
Integration with In Situ and Operando Spectroscopic Techniques
The application of in situ and operando spectroscopic techniques provides real-time information about chemical processes as they occur, offering insights into transient intermediates, reaction pathways, and catalyst dynamics. Integrating these techniques with the use of Cyclohexanol-OD can yield unprecedented details, particularly concerning the involvement of the hydroxyl group. Spectroscopic methods such as Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Inelastic Neutron Scattering (INS) are highly sensitive to isotopic substitution, making this compound an ideal probe molecule.
Far infrared spectroscopy has already been utilized to study solid this compound, examining its absorption spectra across different crystal and liquid phases and comparing them to cyclohexanol-OH to understand isotope effects and hydrogen bonding tandfonline.com. Future research can expand upon this by using in situ IR or Raman spectroscopy to monitor the behavior of this compound adsorbed on surfaces or within confined environments, such as zeolites, under varying temperatures and pressures. This could provide insights into the nature of surface interactions and the role of the O-D bond in adsorption and activation processes.
Operando spectroscopy, which combines spectroscopic measurements with simultaneous monitoring of catalytic activity, is particularly promising. While studies on cyclohexanol (B46403) dehydration catalyzed by zeolites have employed in situ NMR to investigate reaction mechanisms, the use of this compound in such operando setups could help elucidate the specific steps involving the hydroxyl proton/deuteron (B1233211) transfer rsc.org. For instance, operando IR could track the fate of the O-D bond during catalytic dehydration or oxidation reactions on heterogeneous catalysts, providing direct spectroscopic evidence for proposed intermediates. The use of deuterated probes, such as deuterated acetonitrile, has already shown value in characterizing catalytic sites using IR spectroscopy acs.org. Applying this principle with this compound can offer specific information about the interaction of the hydroxyl group with active sites.
Furthermore, techniques like INS can provide valuable information about the vibrational dynamics of hydrogen-bonded systems and molecular rotations, which are significantly affected by deuteration bath.ac.uk. In situ INS studies of this compound in various phases or adsorbed on materials could offer unique insights into its molecular mobility and the dynamics of its hydrogen bonding network under different conditions.
Exploration of this compound in Novel Catalytic Systems and Reaction Discovery
Deuterated compounds, including alcohols, are invaluable in catalysis research for probing reaction mechanisms through kinetic isotope effects (KIEs) and as labeled reactants for tracking atomic rearrangements. This compound can play a crucial role in exploring novel catalytic systems and discovering new reactions involving cyclohexanol.
Studies on zeolite-catalyzed cyclohexanol dehydration have already demonstrated the power of H/D isotope tracer studies using deuterated cyclohexanol derivatives to investigate reaction pathways osti.gov. By using this compound, researchers can specifically probe the involvement of the hydroxyl hydrogen in the rate-determining steps of various catalytic transformations of cyclohexanol, such as dehydrogenation, oxidation, or etherification. Measuring the KIE when substituting Cyclohexanol-OH with this compound can provide direct evidence for mechanisms involving O-H bond cleavage.
The exploration of novel catalytic systems for the functionalization or transformation of alcohols is an active area. This compound can be used as a substrate to evaluate the selectivity and efficiency of new catalysts, particularly those designed to activate O-H bonds. For example, recent work on iridium-catalyzed alpha-selective deuteration of alcohols involves mechanistic studies that shed light on the catalytic cycle through the use of deuterated species rsc.org. While this focuses on C-H deuteration, the principles apply to understanding how catalysts interact with alcohol substrates.
Beyond mechanistic studies, this compound could be employed in reaction discovery efforts. By using it as a reactant in the presence of diverse catalytic systems (homogeneous, heterogeneous, or enzymatic), researchers might uncover novel reaction pathways or products that are specifically influenced by the presence of the O-D bond. The difference in reactivity or selectivity compared to Cyclohexanol-OH could guide the development of new synthetic methodologies. The synthesis of deuterated compounds, including alcohols, through metal-catalyzed hydrogen isotope exchange is itself a field benefiting from the development of new catalytic systems researchgate.netresearchgate.net.
Detailed research findings from studies using deuterated alcohols in catalysis, such as those investigating KIEs in oxidation reactions, highlight the utility of these isotopically labeled compounds in understanding complex catalytic cycles researchgate.netrsc.org. Future work with this compound can build upon these foundations to gain specific insights into the catalytic chemistry of cyclic alcohols.
Development of Advanced Computational Models for Deuterated Systems
Computational chemistry plays a vital role in complementing experimental studies by providing molecular-level insights and predicting properties and reactivities. The accurate modeling of deuterated systems, particularly those involving O-D bonds, requires advanced computational approaches that can correctly account for isotopic effects, such as differences in zero-point energies and tunneling effects.
Future research should focus on developing and applying advanced computational models specifically tailored for this compound. Techniques such as Density Functional Theory (DFT), ab initio molecular dynamics, and transition state theory are essential for calculating properties like vibrational frequencies, reaction barriers, and kinetic isotope effects. Studies on modeling KIEs for alcohol oxidation and estimating hydrogen tunneling splittings in alcohols have demonstrated the capabilities and challenges in computationally treating deuterated systems rsc.orgrsc.org.
Accurate computational modeling of this compound can provide theoretical support for experimental observations from spectroscopic and catalytic studies. For instance, DFT calculations can help assign vibrational modes observed in IR and Raman spectra, confirming the presence and environment of the O-D bond. Computational studies can also map out potential energy surfaces for reactions involving this compound, identifying transition states and calculating theoretical KIEs that can be compared with experimental values to validate proposed mechanisms.
Challenges remain in accurately modeling systems with significant quantum nuclear effects, such as hydrogen tunneling, which are particularly important for light isotopes like hydrogen and deuterium (B1214612) rsc.org. Developing more sophisticated computational methods that can accurately capture these effects in complex molecules like cyclohexanol will be crucial for a complete understanding of its behavior and reactivity. Furthermore, accurately modeling the effect of the environment, such as solvents or catalytic surfaces, on the properties and reactivity of this compound requires advanced solvation models and surface interaction models rsc.org.
Integrating experimental data obtained from studies on this compound with advanced computational modeling will provide a powerful approach for a comprehensive understanding of its chemical behavior, enabling the prediction of its properties and reactivity in various environments and reaction conditions.
Interdisciplinary Research Frontiers Involving Deuterated Alcohols
Deuterated alcohols, including this compound, have the potential to contribute to interdisciplinary research across various scientific fields where the unique properties conferred by deuterium labeling can provide novel insights.
In the physical chemistry of solutions, deuterated alcohols are valuable for studying intermolecular interactions, particularly hydrogen bonding, and their influence on solution structure and properties. Neutron diffraction studies on deuterated methyl alcohol have provided detailed information about liquid structure and hydrogen bonding networks tandfonline.com. Similar studies with this compound can offer insights into the hydrogen bonding behavior of cyclic alcohols in various solvents and at different concentrations, which is relevant to understanding solvation processes and the behavior of mixtures. Studies on the ionization of deuterated alcohols in acidic solutions also highlight the impact of deuterium on acid-base properties, relevant to understanding reaction mechanisms in protic environments cdnsciencepub.com.
Deuterated alcohols also find relevance in atmospheric chemistry. While the atmospheric oxidation of alcohols, primarily by reaction with hydroxyl radicals, has been studied using deuterated methanol (B129727) to understand reaction mechanisms, this compound could be used to investigate the atmospheric fate of cyclic alcohols scielo.brresearchgate.net. Studies on the kinetics of reactions between OH radicals and cyclic alcohols are important for atmospheric models copernicus.org. Using this compound could help determine the specific role of the hydroxyl group in these oxidation processes and potentially reveal isotopic fractionation effects relevant to atmospheric modeling.
Beyond these areas, the use of deuterated compounds in fields like materials science (e.g., in OLEDs to enhance stability) isotope.com and analytical chemistry (e.g., as internal standards in mass spectrometry) reddit.com suggests potential interdisciplinary applications for this compound. While mass spectrometry of deuterated alcohols can present challenges due to H/D exchange during fragmentation, understanding and controlling these effects can enable the use of this compound as a tracer or standard in complex matrices.
Q & A
Q. Table 1: Key Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 101.17 g/mol | |
| Boiling Point | 160–161°C | |
| Density (25°C) | 0.957 g/mL | |
| SMILES | [2H]OC1CCCCC1 |
Advanced: How do kinetic isotope effects (KIEs) influence reaction pathways in this compound studies?
Answer:
Deuterium substitution alters reaction kinetics due to differences in bond dissociation energies (C-D vs. C-H). For example:
- Dehydration Studies : The rate of this compound dehydration is slower than non-deuterated analogs (KIE ≈ 2–3), impacting activation energy calculations .
- Mechanistic Insights : Use Arrhenius plots to compare activation parameters (Δ‡H and Δ‡S) for deuterated vs. protiated systems.
- Experimental Design : Conduct parallel reactions with Cyclohexanol-H and -OD under identical conditions, monitoring via GC-MS to quantify KIE .
Advanced: How should researchers resolve contradictions in thermodynamic data for this compound?
Answer:
Contradictions in data (e.g., enthalpy of formation, vapor pressure) often arise from isotopic impurities or measurement techniques. Mitigation strategies include:
- Source Validation : Cross-reference data from NIST Standard Reference Databases and peer-reviewed studies.
- Reproducibility Checks : Replicate experiments using calibrated instruments (e.g., differential scanning calorimetry for ΔH measurements) .
- Error Analysis : Quantify uncertainties in isotopic purity (e.g., 99% D vs. 95% D) and their impact on thermodynamic calculations .
Safety: What are the critical safety protocols for handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves (tested via EN374), safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 50 ppm) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For skin exposure, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced: What spectroscopic techniques are optimal for characterizing this compound in complex mixtures?
Answer:
- IR Spectroscopy : Identify O-D stretches (~2500 cm⁻¹) and compare to O-H bands (~3300 cm⁻¹) .
- ²H NMR : Detect deuterium environments with minimal background noise .
- GC-MS with Isotopic Labeling : Use selective ion monitoring (SIM) to track m/z 101.17 in reaction mixtures .
Basic: How should experimental procedures for this compound be documented to ensure reproducibility?
Answer:
Follow IUPAC guidelines and journal-specific protocols (e.g., Beilstein Journal of Organic Chemistry):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
